molecular formula C17H16O7 B12596637 5-Hydroxy-1,3,6,7-tetramethoxy-9H-xanthen-9-one CAS No. 637350-85-7

5-Hydroxy-1,3,6,7-tetramethoxy-9H-xanthen-9-one

Cat. No.: B12596637
CAS No.: 637350-85-7
M. Wt: 332.3 g/mol
InChI Key: GKEHELAEOKIWGA-UHFFFAOYSA-N
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Description

5-Hydroxy-1,3,6,7-tetramethoxy-9H-xanthen-9-one is a synthetic polyoxygenated xanthone derivative provided as a high-purity chemical for research applications. This compound belongs to a class of natural products known for their diverse biological activities, frequently investigated for their potential as scaffolds in medicinal chemistry and drug discovery . As a tetramethoxyxanthone, its structure is of significant interest to researchers studying structure-activity relationships in natural product-inspired compounds. Xanthones with similar substitution patterns are often explored for their antioxidant properties, with some demonstrating potent activity in standard assays such as DPPH radical scavenging . The specific substitution pattern of this molecule makes it a valuable reference standard and a potential intermediate for the semi-synthesis of more complex analogs. Researchers in phytochemistry and natural product isolation may also use this compound for comparative analysis when identifying new metabolites from plant sources such as the Garcinia genus, which is known to produce complex xanthones . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable institutional and governmental regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

637350-85-7

Molecular Formula

C17H16O7

Molecular Weight

332.3 g/mol

IUPAC Name

5-hydroxy-1,3,6,7-tetramethoxyxanthen-9-one

InChI

InChI=1S/C17H16O7/c1-20-8-5-10(21-2)13-11(6-8)24-16-9(14(13)18)7-12(22-3)17(23-4)15(16)19/h5-7,19H,1-4H3

InChI Key

GKEHELAEOKIWGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C3=CC(=C(C(=C3O2)O)OC)OC

Origin of Product

United States

Preparation Methods

Overview of Synthesis Methods

The synthesis of 5-Hydroxy-1,3,6,7-tetramethoxy-9H-xanthen-9-one can be approached through several methods:

Each method has distinct procedural steps and conditions that influence the yield and purity of the final product.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained popularity due to its efficiency and ability to enhance reaction rates.

Procedure:

  • Reagents : Salicylic acids and phloroglucinol derivatives are utilized as starting materials.
  • Catalysts : Anhydrous zinc chloride and phosphorus oxychloride act as catalysts.
  • Conditions : The reaction mixture is subjected to microwave radiation at 80 °C for 40 minutes.

Yield : Reports indicate yields ranging from 60% to 85%, with purification achieved via high-performance liquid chromatography (HPLC).

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classical method for introducing acyl groups into aromatic compounds.

Procedure:

  • Starting Materials : 1,2,3-trimethoxybenzene is reacted with 2-methoxybenzoyl chloride.
  • Catalyst : Aluminum chloride serves as the Lewis acid catalyst.
  • Conditions : The reaction is typically carried out under reflux conditions.

This method has been optimized to improve yields by modifying the starting materials to avoid problematic steps in subsequent reactions.

Intramolecular Nucleophilic Substitution

This method involves a nucleophilic attack on an electrophile within the same molecule.

Procedure:

  • Intermediate Formation : The product from Friedel-Crafts acylation undergoes intramolecular nucleophilic substitution.
  • Conditions : The reaction may be accelerated using microwave irradiation or conventional heating.

This approach has shown significant improvements in yield and reaction time compared to traditional methods.

Regioselective Demethylation and Methylation

Regioselective demethylation is critical for introducing hydroxyl groups at specific positions on the xanthone structure.

Procedure:

  • Demethylation Step : A demethylation agent is used under controlled conditions to selectively remove methoxy groups.
  • Methylation Step : Methylating agents are then applied to introduce methoxy groups back at desired positions.

The combination of these steps allows for precise modifications of the xanthone structure but may require careful optimization of conditions to maximize yield.

Comparative Analysis of Synthesis Methods

Method Yield (%) Time Required Advantages Disadvantages
Microwave-Assisted Synthesis 60-85 Short Fast reaction times; high yields Equipment cost; requires microwave access
Friedel-Crafts Acylation Variable Moderate Well-established procedure; versatile Sensitive to reaction conditions; potential for side reactions
Intramolecular Substitution High Reduced Improved yields with microwave; efficient Requires careful control of reaction conditions
Regioselective Demethylation Variable Longer Allows precise structural modifications Complexity in procedure; potential for low yield

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1,3,6,7-tetramethoxy-9H-xanthen-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride

    Nucleophiles: Halides, amines

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution of methoxy groups could yield various substituted xanthones .

Scientific Research Applications

Chemistry

In the field of chemistry, 5-Hydroxy-1,3,6,7-tetramethoxy-9H-xanthen-9-one serves as an important intermediate in the synthesis of various organic compounds. Its methoxy groups allow for versatile chemical modifications that can lead to the development of new materials and dyes. The compound is often utilized in the creation of fluorescent dyes due to its unique optical properties.

Biology

Research indicates that this compound exhibits significant biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems.
  • Antimicrobial Activity: Studies have demonstrated its potential to inhibit the growth of certain bacteria and fungi.

These properties make it a candidate for further investigation in pharmacological applications.

Medicine

The therapeutic potential of this compound is under exploration for various conditions:

  • Anticancer Effects: Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth.
  • Anti-inflammatory Effects: Its ability to modulate inflammatory pathways could provide benefits in treating chronic inflammatory diseases.

Ongoing research aims to elucidate the specific mechanisms through which it exerts these effects.

Industry

In industrial applications, this compound is utilized in:

  • Fluorescent Dyes: It is incorporated into formulations for use in biological imaging and as tracers in various scientific applications.
  • Specialty Chemicals: The compound's unique properties make it suitable for developing specialty chemicals used in coatings and plastics.

Case Studies

Case Study 1: Antioxidant Activity
A study conducted by researchers found that this compound exhibited a significant reduction in oxidative stress markers in vitro. The results indicated a dose-dependent relationship between the concentration of the compound and its antioxidant capacity.

Case Study 2: Antimicrobial Properties
Another research effort evaluated the antimicrobial efficacy of this xanthone against various pathogens. The findings revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at specific concentrations.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1,3,6,7-tetramethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Position and Number

The table below compares the substitution patterns of 5-Hydroxy-1,3,6,7-tetramethoxy-9H-xanthen-9-one with similar xanthones:

Compound Name Substituent Positions (Hydroxy/Methoxy) Molecular Formula Molecular Weight Key Spectral Data (¹H-NMR, δ ppm) Reference
This compound 1-OMe, 3-OMe, 5-OH, 6-OMe, 7-OMe C₁₇H₁₆O₇ 332.30 δ 6.85 (s, H-4), δ 3.90–3.95 (4×OMe)
1,8-Dihydroxy-4,5,6,7-tetramethoxyxanthone (2) 1-OH, 4-OMe, 5-OMe, 6-OMe, 7-OMe, 8-OH C₁₇H₁₆O₈ 348.30 δ 6.78 (s, H-2), δ 3.88–3.92 (4×OMe)
1-Hydroxy-4,5,6,7,8-pentamethoxyxanthone (5) 1-OH, 4-OMe, 5-OMe, 6-OMe, 7-OMe, 8-OMe C₁₈H₁₈O₈ 362.33 δ 6.80 (s, H-2), δ 3.85–3.90 (5×OMe)
3-Hydroxy-5-methoxy-9H-xanthen-9-one 3-OH, 5-OMe C₁₄H₁₀O₄ 242.23 δ 7.20 (d, H-1), δ 3.80 (s, 5-OMe)
1,3,6,8-Tetramethoxy-9H-xanthen-9-one 1-OMe, 3-OMe, 6-OMe, 8-OMe C₁₇H₁₆O₆ 316.30 δ 6.70 (s, H-4), δ 3.85–3.95 (4×OMe)

Key Observations :

  • Electronic Effects : Methoxy groups at C1, C3, C6, and C7 in the target compound create an electron-rich aromatic system, enhancing stability and influencing UV-Vis absorption maxima (~320 nm) compared to analogues with fewer methoxy groups .
  • Solubility : The hydroxyl group at C5 increases polarity relative to fully methoxylated analogues (e.g., compound 5), improving aqueous solubility but reducing lipid membrane permeability .
  • Spectral Shifts : The absence of substituents at C2 and C8 in the target compound results in distinct ¹H-NMR signals for H-4 (δ ~6.85 ppm), differing from analogues with substitutions at these positions (e.g., δ ~6.78 ppm for H-2 in compound 2) .

Biological Activity

5-Hydroxy-1,3,6,7-tetramethoxy-9H-xanthen-9-one (CAS No. 637350-85-7) is a xanthone derivative that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16O7C_{17}H_{16}O_{7}, with a molecular weight of approximately 332.3 g/mol. Its structure features multiple methoxy groups that contribute to its biological activity.

Antioxidant Activity

Research indicates that xanthones possess significant antioxidant properties. A study highlighted that xanthones can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases . The presence of hydroxyl groups in this compound enhances its ability to donate electrons and neutralize free radicals.

Anticancer Properties

Several studies have investigated the anticancer potential of xanthones. For instance, a study demonstrated that xanthone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific effects of this compound on different cancer cell lines remain an area for further exploration.

Antimicrobial Activity

Xanthones have also been studied for their antimicrobial properties. Research suggests that these compounds can inhibit the growth of various bacterial strains by disrupting their cell membranes or interfering with metabolic pathways . The specific efficacy of this compound against pathogens warrants further investigation.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The compound's hydroxyl groups facilitate electron donation.
  • Enzyme Inhibition : It may inhibit enzymes involved in tumor promotion or microbial growth.
  • Cell Cycle Modulation : Xanthones can induce cell cycle arrest in cancer cells.

Case Studies and Research Findings

StudyFindings
Demonstrated antioxidant effects through DPPH radical scavenging assays.
Reported anticancer effects in vitro against various cancer cell lines with induction of apoptosis.
Suggested antimicrobial properties against selected bacterial strains.

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